N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide
Description
N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide is a complex organic compound with a unique structure that combines a pyridinone moiety with a piperidine ring and a sulfonamide group
Properties
IUPAC Name |
N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5S/c1-3-8-25(23,24)17-13-4-6-18(7-5-13)16(22)11-19-12(2)9-14(20)10-15(19)21/h9-10,13,17,20H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGFYLWTKJCLLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(CC1)C(=O)CN2C(=CC(=CC2=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide typically involves multiple steps:
Formation of the Pyridinone Moiety: The pyridinone ring can be synthesized through the condensation of 4-hydroxy-2-methylpyridine with an appropriate acylating agent.
Acetylation: The pyridinone is then acetylated using acetic anhydride or acetyl chloride under basic conditions to introduce the acetyl group.
Piperidine Ring Formation: The acetylated pyridinone is reacted with piperidine in the presence of a suitable catalyst to form the piperidine ring.
Sulfonamide Formation: Finally, the piperidine derivative is treated with propane-1-sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridinone ring can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide could be investigated for its potential therapeutic properties. Its structure suggests it may have activity against certain diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial uses.
Mechanism of Action
The mechanism of action of N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, while the pyridinone and piperidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, N-[1-[2-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide has a unique combination of functional groups that confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
